N1-(2,4-difluorobenzyl)-N2-(2-methoxyethyl)oxalamide
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Overview
Description
N1-(2,4-difluorobenzyl)-N2-(2-methoxyethyl)oxalamide is an organic compound characterized by the presence of difluorobenzyl and methoxyethyl groups attached to an oxalamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2,4-difluorobenzyl)-N2-(2-methoxyethyl)oxalamide typically involves the reaction of 2,4-difluorobenzylamine with 2-methoxyethylamine in the presence of oxalyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the oxalyl chloride. The general reaction scheme is as follows:
Step 1: Preparation of 2,4-difluorobenzylamine by the reduction of 2,4-difluoronitrobenzene.
Step 2: Reaction of 2,4-difluorobenzylamine with oxalyl chloride to form the intermediate 2,4-difluorobenzyl oxalyl chloride.
Step 3: Addition of 2-methoxyethylamine to the intermediate to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N1-(2,4-difluorobenzyl)-N2-(2-methoxyethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the difluorobenzyl group, where the fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
N1-(2,4-difluorobenzyl)-N2-(2-methoxyethyl)oxalamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N1-(2,4-difluorobenzyl)-N2-(2-methoxyethyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorobenzyl group can enhance binding affinity through halogen bonding, while the methoxyethyl group can improve solubility and bioavailability. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist.
Comparison with Similar Compounds
Similar Compounds
- N1-(2,4-difluorobenzyl)-N2-(2-hydroxyethyl)oxalamide
- N1-(2,4-difluorobenzyl)-N2-(2-ethoxyethyl)oxalamide
- N1-(2,4-difluorobenzyl)-N2-(2-chloroethyl)oxalamide
Uniqueness
N1-(2,4-difluorobenzyl)-N2-(2-methoxyethyl)oxalamide is unique due to the presence of the methoxyethyl group, which imparts distinct physicochemical properties such as increased solubility and potential for specific interactions with biological targets. This makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N'-[(2,4-difluorophenyl)methyl]-N-(2-methoxyethyl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F2N2O3/c1-19-5-4-15-11(17)12(18)16-7-8-2-3-9(13)6-10(8)14/h2-3,6H,4-5,7H2,1H3,(H,15,17)(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHFMURGWFQRKCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C(=O)NCC1=C(C=C(C=C1)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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